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molecular formula C9H12O3 B2859441 Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate CAS No. 17790-74-8

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate

Cat. No. B2859441
M. Wt: 168.192
InChI Key: FIOFMYNFIRAGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426411B2

Procedure details

In a 5 L round bottom flask, sodium 4-(ethoxycarbonyl)-2-(methoxycarbonyl)-3-methylcyclo-penta-1,3-dienolate (485 g, 1954 mmol), KCl (204 g, 2736 mmol, JT Baker), and AcOH (392 mL, 6839 mmol, JT Baker) in toluene (1200 mL) and water (1200 mL) were heated at reflux for about 6 h. The reaction mixture was allowed to cool to ambient temperature for about 16 h. The reaction mixture was then poured into a 12 L flask and diluted with water (3 L). Solid NaHCO3 (450 g, 5.3 mol) was added cautiously portionwise with stirring over about 1 h. After about an additional 30 min of stirring, the basic aqueous phase was separated and further extracted with Et2O (4×400 mL). The combined organic layers were washed with water (4×500 mL) and brine (500 mL), dried over anhydrous MgSO4, filtered, and concd under reduced pressure to yield a yellow oil that was purified by vacuum distillation (92-94° C., 0.4 mmHg) to give ethyl 2-methyl-4-oxocyclopent-2-enecarboxylate (229 g, 69%) as a yellow oil: 1H NMR (CDCl3) δ 6.04-6.01 (m, 1H), 4.26-4.17 (m, 2H), 3.67 (m, 1H), 2.72 (m, 1H), 2.62 (m, 1H), 2.16 (s, 3H), 1.32-1.27 (t, J=7.1 Hz, 3H).
Name
sodium 4-(ethoxycarbonyl)-2-(methoxycarbonyl)-3-methylcyclo-penta-1,3-dienolate
Quantity
485 g
Type
reactant
Reaction Step One
Name
Quantity
204 g
Type
reactant
Reaction Step One
Name
Quantity
392 mL
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH2:10][C:9]([O-:11])=[C:8](C(OC)=O)[C:7]=1[CH3:16])=[O:5])[CH3:2].[Na+].[Cl-].[K+].CC(O)=O.C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.O>[CH3:16][C:7]1[CH:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:10][C:9](=[O:11])[CH:8]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
sodium 4-(ethoxycarbonyl)-2-(methoxycarbonyl)-3-methylcyclo-penta-1,3-dienolate
Quantity
485 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(C(=C(C1)[O-])C(=O)OC)C.[Na+]
Name
Quantity
204 g
Type
reactant
Smiles
[Cl-].[K+]
Name
Quantity
392 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
1200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
450 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over about 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 6 h
Duration
6 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into a 12 L flask
STIRRING
Type
STIRRING
Details
After about an additional 30 min of stirring
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the basic aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
further extracted with Et2O (4×400 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (4×500 mL) and brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
concd under reduced pressure to yield a yellow oil that
DISTILLATION
Type
DISTILLATION
Details
was purified by vacuum distillation (92-94° C., 0.4 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C(CC(C1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 229 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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